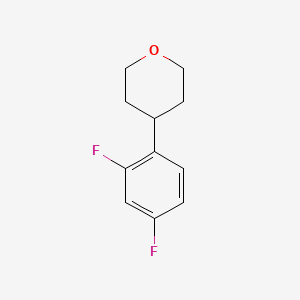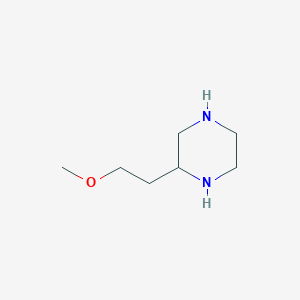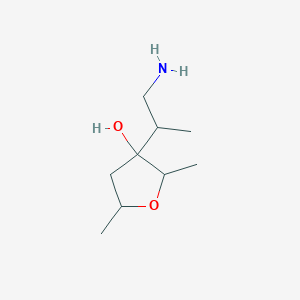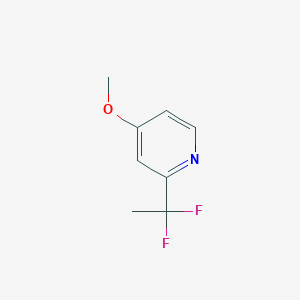
3-Methyl-1-(2-methylphenyl)cyclopentan-1-ol
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-Methyl-1-(2-methylphenyl)cyclopentan-1-ol: is an organic compound with the molecular formula C₁₃H₁₈O and a molecular weight of 190.28 g/mol . This compound is characterized by a cyclopentane ring substituted with a methyl group and a 2-methylphenyl group, along with a hydroxyl group attached to the cyclopentane ring. It is primarily used in research and development settings .
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 3-Methyl-1-(2-methylphenyl)cyclopentan-1-ol typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the reaction of 2-methylphenylmagnesium bromide with cyclopentanone, followed by reduction of the resulting intermediate . The reaction conditions often involve the use of anhydrous solvents and inert atmospheres to prevent unwanted side reactions.
Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions for higher yields and purity, and employing continuous flow reactors for efficient production .
化学反应分析
Types of Reactions: 3-Methyl-1-(2-methylphenyl)cyclopentan-1-ol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The compound can be reduced to form the corresponding alkane.
Substitution: The hydroxyl group can be substituted with other functional groups, such as halides or amines.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Reagents like thionyl chloride (SOCl₂) or phosphorus tribromide (PBr₃) can be used for halogenation reactions.
Major Products Formed:
Oxidation: Formation of 3-Methyl-1-(2-methylphenyl)cyclopentanone.
Reduction: Formation of 3-Methyl-1-(2-methylphenyl)cyclopentane.
Substitution: Formation of 3-Methyl-1-(2-methylphenyl)cyclopentyl halides or amines.
科学研究应用
3-Methyl-1-(2-methylphenyl)cyclopentan-1-ol has several applications in scientific research, including:
作用机制
The mechanism of action of 3-Methyl-1-(2-methylphenyl)cyclopentan-1-ol involves its interaction with specific molecular targets and pathways. The hydroxyl group allows it to form hydrogen bonds with various biomolecules, potentially affecting their structure and function. The compound’s unique structure also enables it to participate in various chemical reactions, influencing its biological activity .
相似化合物的比较
1,2-Cyclopentanediol, 3-methyl-: Similar in structure but with an additional hydroxyl group.
2-Cyclopenten-1-one, 2-hydroxy-3-methyl-: Contains a cyclopentenone ring instead of a cyclopentane ring.
Uniqueness: 3-Methyl-1-(2-methylphenyl)cyclopentan-1-ol is unique due to its specific substitution pattern on the cyclopentane ring, which imparts distinct chemical and physical properties. This uniqueness makes it valuable for specific research applications where other similar compounds may not be suitable .
属性
分子式 |
C13H18O |
|---|---|
分子量 |
190.28 g/mol |
IUPAC 名称 |
3-methyl-1-(2-methylphenyl)cyclopentan-1-ol |
InChI |
InChI=1S/C13H18O/c1-10-7-8-13(14,9-10)12-6-4-3-5-11(12)2/h3-6,10,14H,7-9H2,1-2H3 |
InChI 键 |
RNVMKRMPOIRDQV-UHFFFAOYSA-N |
规范 SMILES |
CC1CCC(C1)(C2=CC=CC=C2C)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。





![Benzyl[(3,3-difluorocyclobutyl)methyl]amine](/img/structure/B13222669.png)
![2-Amino-7-hydroxy-5H-[1,3,4]thiadiazolo[3,2-A]pyrimidin-5-one](/img/structure/B13222670.png)
![(5R,6R)-6-{[1-(propan-2-yl)-1H-pyrazol-4-yl]oxy}bicyclo[8.1.0]undecan-5-ol](/img/structure/B13222674.png)



![2-(Pyrrolidin-1-yl)-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridine](/img/structure/B13222690.png)




